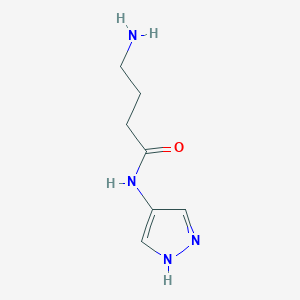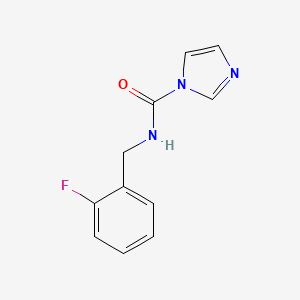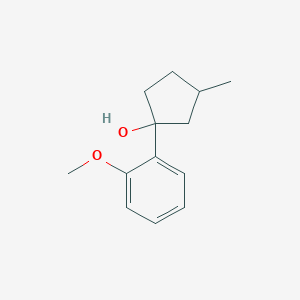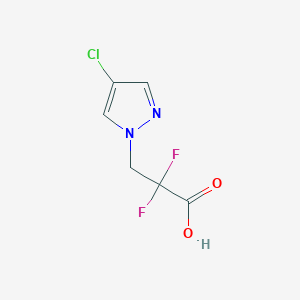![molecular formula C10H17BrO B13158481 4-([1-(Bromomethyl)cyclopropyl]methyl)oxane](/img/structure/B13158481.png)
4-([1-(Bromomethyl)cyclopropyl]methyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-([1-(Bromomethyl)cyclopropyl]methyl)oxane is a chemical compound with the molecular formula C₁₀H₁₇BrO. It is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to an oxane ring. This compound is primarily used for research purposes and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1-(Bromomethyl)cyclopropyl]methyl)oxane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the reaction of α-bromomethyl ketones and aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N). This reaction yields diethyl 3-alkyl-1,2-dicyano-3-(bromomethyl)cyclopropane-1,2-dicarboxylate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-([1-(Bromomethyl)cyclopropyl]methyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-([1-(Bromomethyl)cyclopropyl]methyl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-([1-(Bromomethyl)cyclopropyl]methyl)oxane involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and potential biological activities. The cyclopropyl ring can also influence the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl bromide: Similar in structure but lacks the oxane ring.
Bromomethyl oxane: Contains the oxane ring but lacks the cyclopropyl group.
Cyclopropyl oxane: Contains both the cyclopropyl and oxane rings but lacks the bromomethyl group.
Uniqueness
4-([1-(Bromomethyl)cyclopropyl]methyl)oxane is unique due to the combination of the bromomethyl group, cyclopropyl ring, and oxane ring. This unique structure imparts specific reactivity and stability, making it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H17BrO |
|---|---|
Molekulargewicht |
233.14 g/mol |
IUPAC-Name |
4-[[1-(bromomethyl)cyclopropyl]methyl]oxane |
InChI |
InChI=1S/C10H17BrO/c11-8-10(3-4-10)7-9-1-5-12-6-2-9/h9H,1-8H2 |
InChI-Schlüssel |
UUAPREWWWSOKKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CC2(CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-5-[(propan-2-yl)amino]-1,2-thiazole-4-carbonitrile](/img/structure/B13158405.png)



![N-[(4-chloro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B13158435.png)

methanol](/img/structure/B13158445.png)
![Methyl 3-bromo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13158446.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxypropanal](/img/structure/B13158451.png)





